molecular formula C10H22 B12641242 2,2,4,4-Tetramethylhexane CAS No. 51750-65-3

2,2,4,4-Tetramethylhexane

Cat. No.: B12641242
CAS No.: 51750-65-3
M. Wt: 142.28 g/mol
InChI Key: PXHNHTBJHHSVPT-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, characterized by its four methyl groups attached to the second and fourth carbon atoms of the hexane chain. This compound is known for its stability and is often used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylhexane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic cracking and alkylation processes. These methods involve the use of zeolite catalysts and high-temperature conditions to facilitate the conversion of hydrocarbons into the target compound .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylhexane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4,4-Tetramethylhexane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylhexane is primarily related to its chemical stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the solubility and distribution of compounds in various media. Its molecular structure allows it to act as a non-polar solvent, facilitating the dissolution of hydrophobic substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethylhexane is unique due to its symmetrical structure, which imparts high stability and low reactivity compared to its isomers. This makes it particularly useful as a reference compound and in applications requiring a stable, non-reactive solvent .

Properties

IUPAC Name

2,2,4,4-tetramethylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-7-10(5,6)8-9(2,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHNHTBJHHSVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871397
Record name 2,2,4,4-Tetramethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51750-65-3
Record name 2,2,4,4-Tetramethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051750653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-Tetramethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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